(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate
Description
The compound “(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate” is a spirocyclic carbamate derivative featuring a 1,3,7-triazaspiro[4.5]decane core. Its structure includes a tert-butyl carbamate group at position 2, a 4-oxo moiety, and an ethyl substituent at position 2. Spirocyclic compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets . However, direct experimental data for this specific ethyl-substituted Z-isomer are absent in the provided evidence.
Properties
Molecular Formula |
C14H24N4O3 |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
tert-butyl N-(3-ethyl-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl)carbamate |
InChI |
InChI=1S/C14H24N4O3/c1-5-18-10(19)14(7-6-8-15-9-14)17-11(18)16-12(20)21-13(2,3)4/h15H,5-9H2,1-4H3,(H,16,17,20) |
InChI Key |
VQVJOSBXWFSDGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2(CCCNC2)N=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structurally related spirocyclic carbamates, highlighting substituent effects, isomerism, and physicochemical properties:
Key Observations:
Substituent Effects: Methyl (Z-isomer): The methyl-substituted Z-isomer (MW 282.34) is the most well-characterized analog, with >97% purity and confirmed spiro[4.5] conformation . Its smaller substituent likely enhances solubility compared to bulkier groups. Ethyl (Hypothetical): Based on methyl and isobutyl analogs, an ethyl substituent would likely yield a molecular weight ~300–310 g/mol, with intermediate steric effects and solubility.
Isomerism :
- The Z-isomer (e.g., methyl derivative) is more conformationally constrained than the E-isomer (e.g., fluorophenyl derivative), which may influence binding kinetics and metabolic stability .
Structural Variations :
- Changing the spiro ring from 4.5 to 4.4 (as in ) reduces ring size and stability, as seen in the lower molecular weight (268.32 vs. 282.34) and discontinued production status .
Availability :
- The methyl-substituted Z-isomer is frequently referenced but often listed as "temporarily out of stock," suggesting high demand or synthesis challenges .
Research Findings and Trends
- Synthetic Routes : Analogous compounds (e.g., tert-butyl carbamates) are synthesized via multi-step protocols involving cyclohexane ring formation and carbamate protection, as seen in .
- Safety Data : The isobutyl derivative () carries a “Warning” signal word (H-statements: P261, P280), likely due to respiratory or dermal irritation risks, whereas methyl analogs lack detailed hazard data .
Biological Activity
(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C₁₄H₂₄N₄O₃
- Molecular Weight: 296.37 g/mol
- Functional Groups: Tert-butyl group, ethyl substituent, carbamate functional group.
The compound's structure contributes to its diverse chemical properties and potential applications in medicinal chemistry and material science.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds with spirocyclic structures have shown promising results against various microbial strains.
- Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Enzyme Inhibition: Interaction studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (Z)-tert-butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate | Antimicrobial | Disruption of microbial cell wall synthesis |
| (E)-tert-butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan)carbamate | Anticancer | Induction of apoptosis in cancer cells |
| 5-(tert-butoxycarbonyl)-1H-pyrazole derivatives | Antiviral | Inhibition of viral replication |
Synthesis
The synthesis of (Z)-tert-butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate typically involves several key steps:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the tert-butyl and ethyl groups via alkylation methods.
- Formation of the carbamate functional group through reaction with appropriate isocyanates.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial properties of various triazine derivatives, (Z)-tert-butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics.
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity evaluation conducted on several cancer cell lines revealed that this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value indicating effective growth inhibition at low concentrations.
Future Research Directions
Future research should focus on:
- Detailed Interaction Studies: Utilizing molecular docking and binding assays to elucidate the mechanisms of action.
- In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structural Modifications: Exploring derivatives to enhance biological activity and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-tert-butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate?
- Methodological Answer : The synthesis of spirocyclic carbamates typically involves multi-step reactions. For example, intermediates like tert-butyl hydrazinecarboxylate can react with cyclic ketones under basic conditions to form spiro structures. A key step is the use of chloroformates or carbodiimides to introduce the carbamate group. Reaction optimization includes monitoring by ESI-MS, stirring for extended periods (e.g., 18 hours), and purification via silica gel chromatography to improve yields . Adjusting solvents (e.g., chloroform) and bases (e.g., triethylamine) can mitigate side reactions.
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For carbamates, observe characteristic shifts in -NMR: the -CH-NH- group shifts from ~2.70 ppm (free amine) to 3.18–2.97 ppm upon carbamate formation. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., carbonyl at ~1700 cm) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : Stability tests under varying temperatures and humidity levels are essential. Store at -20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group. Use desiccants and amber vials to shield from moisture and light. Regular HPLC analysis monitors degradation, particularly of the oxo and spirocyclic moieties .
Advanced Research Questions
Q. How does stereochemistry (Z/E isomerism) influence the compound’s reactivity and biological activity?
- Methodological Answer : The Z-configuration, stabilized by intramolecular hydrogen bonding, may enhance metabolic stability compared to the E-isomer. Computational modeling (e.g., DFT calculations) predicts electronic and steric effects, while NOESY NMR experiments confirm spatial arrangements. Biological assays comparing isomers can reveal differences in enzyme inhibition (e.g., cholinesterase) or receptor binding .
Q. What strategies resolve contradictions in bioactivity data across similar carbamate derivatives?
- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are critical. For example, replacing the 3-ethyl group with methyl (as in ) reduces steric bulk, potentially altering binding to targets like receptor tyrosine kinases. Use standardized assays (e.g., IC measurements) and control for variables like solvent purity and cell line viability .
Q. How can advanced spectroscopic techniques elucidate degradation pathways?
- Methodological Answer : High-resolution LC-MS/MS identifies degradation products. For instance, hydrolysis of the carbamate group generates tert-butanol and a reactive imine intermediate. -NMR tracks carbon environments post-degradation, while X-ray crystallography (if crystals are obtainable) provides structural snapshots of degradation byproducts .
Q. What in silico approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with cytochrome P450 enzymes to predict metabolism. Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. MD simulations assess stability in biological membranes, guiding derivatization for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
